Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
Description
Chemical Identity and Nomenclature
Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate belongs to the class of spirocyclic ether-carboxylates. Its IUPAC name systematically describes its structure:
- Bicyclo[3.1.0]hexane : A fused bicyclic system comprising a cyclopropane ring (two carbons) and a cyclopentane ring (three carbons), numbered according to bridge positions.
- Spiro junction : The "spiro" prefix indicates a single atom (carbon) shared between the bicyclo[3.1.0]hexane and oxirane rings.
- Oxirane : A three-membered epoxide ring (O atom bridging two carbons).
- Methyl carboxylate : A -COOCH$$_3$$ group at the 3'-position of the oxirane ring.
The molecular formula $$ \text{C}9\text{H}{12}\text{O}_3 $$ reflects nine carbons (including the ester methyl), twelve hydrogens, and three oxygens (one from the epoxide, two from the carboxylate). Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS No. | 1864336-04-8 | |
| Molecular Weight | 168.19 g/mol | |
| LogP | 0.81 | |
| Rotatable Bonds | 2 |
Historical Context of Spirocyclic Compounds
Spirocyclic compounds emerged as a distinct class in the late 19th century, with early examples like spiro[5.5]undecane synthesized through ketone cyclization. The advent of X-ray crystallography in the 1950s enabled precise structural elucidation, revealing their unique stereochemical properties. By the 1990s, spirocycles gained traction in drug discovery due to their ability to mimic bioactive conformations while resisting metabolic degradation. This compound, first reported in the early 21st century, builds on these foundations by integrating strain-enhancing epoxide and rigid bicyclic motifs.
Significance in Chemical Research
This compound’s significance arises from three factors:
- Conformational Rigidity : The spiro junction locks the bicyclic and oxirane rings into fixed orientations, reducing entropy penalties in molecular recognition processes.
- Synthetic Versatility : The epoxide and ester groups serve as handles for nucleophilic ring-opening and hydrolysis, respectively, enabling diversification into derivatives.
- Materials Applications : Analogous spiro-epoxides polymerize via ring-opening metathesis, forming crosslinked networks for high-performance resins.
Recent studies highlight its potential as a precursor to β-amino alcohols (via amine-epoxide reactions) and polyesters (via ester hydrolysis and repolymerization).
Structural Characteristics and Classification
The compound’s structure comprises three subsystems:
Bicyclo[3.1.0]hexane Core
- A fused cyclopropane (C1–C2–C3) and cyclopentane (C1–C4–C5–C6–C3) ring.
- Bridgehead carbons (C1 and C3) exhibit pyramidalization, increasing strain energy.
Spiro-Oxirane Moiety
- The spiro carbon (C2) links the bicyclohexane to the oxirane ring (C7–O–C8).
- Epoxide ring strain (≈114 kJ/mol) enhances reactivity toward nucleophiles.
Methyl Carboxylate Group
| Structural Feature | Description | Relevance |
|---|---|---|
| Bicyclic System | High rigidity, stereochemical control | Drug design, catalyst ligands |
| Spiro Junction | Fixed dihedral angles | Conformational restriction |
| Epoxide | Strain-driven reactivity | Polymerization, nucleophilic reactions |
| Ester | Hydrolyzable to carboxylic acid | Prodrug strategies, material functionalization |
This unique blend of features positions the compound as a valuable scaffold in supramolecular chemistry and medicinal chemistry.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-11-8(10)7-9(12-7)3-2-5-4-6(5)9/h5-7H,2-4H2,1H3 |
InChI Key |
VXMBLJOXBGPVPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCC3C2C3 |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Bicyclo[3.1.0]hexane Carboxylate Precursors
One common approach to prepare the this compound involves the stereoselective epoxidation of bicyclo[3.1.0]hexane derivatives bearing carboxylate groups:
Starting from a trans hydroxy ester bicyclo[3.1.0]hexane intermediate, epoxidation is performed using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide in the presence of catalysts like vanadyl acetylacetonate (VO(acac)2) . These conditions favor formation of the epoxide ring at the 2,2'-position, yielding the spiro-epoxide structure with high stereoselectivity (trans isomer favored).
Alternatively, epoxidation can be achieved by halohydrin formation followed by cyclization. For example, treatment of the hydroxy ester with a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent mixture of dimethyl sulfoxide (DMSO) and water forms a halohydrin intermediate, which upon base treatment (e.g., DBU ) cyclizes to the epoxide.
Reaction conditions typically involve mild temperatures (0°C to room temperature) and catalytic amounts of metal complexes to promote selective oxidation without over-oxidation or ring opening.
(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes
Recent advances have demonstrated a convergent synthetic route to bicyclo[3.1.0]hexane derivatives via (3 + 2) annulation reactions :
Cyclopropenes, which are highly strained three-membered ring alkenes, react with aminocyclopropanes under photoredox catalysis (using iridium complexes) and blue LED irradiation to form bicyclo[3.1.0]hexane frameworks with an all-carbon quaternary center.
This method is highly diastereoselective and allows incorporation of various substituents, including fluorinated groups, enabling access to diverse spirocyclic compounds.
The reaction proceeds under mild conditions at room temperature, providing good yields and stereocontrol.
1,3-Dipolar Cycloaddition of Azomethine Ylides to Cyclopropenes
Another effective strategy involves 1,3-dipolar cycloaddition reactions:
Azomethine ylides generated in situ (e.g., from alloxan-derived precursors) undergo cycloaddition with cyclopropenes to yield spiro-fused bicyclo[3.1.0]hexane derivatives containing nitrogen heteroatoms.
This method is notable for its high diastereoselectivity, mild conditions, and broad substrate scope.
The resulting compounds can be isolated in good yields (up to 83%) and are of interest for biological applications, indicating the robustness of the synthetic approach.
Gold-Catalyzed Oxidative Cyclopropanation
For nitrogen-containing bicyclo[3.1.0]hexane derivatives, gold-catalyzed oxidative cyclopropanation of N-allylynamides has been reported:
This method constructs 3-aza-bicyclo[3.1.0]hexan-2-one derivatives efficiently, which are structurally related to the target compound.
The reaction uses gold catalysts to promote cyclopropanation under oxidative conditions, enabling access to bicyclic frameworks with good functional group tolerance.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Reaction Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|
| Epoxidation of hydroxy ester precursor | mCPBA, VO(acac)2, tert-butyl hydroperoxide | 0°C to RT, organic solvents | High stereoselectivity (trans epoxide) | Halohydrin intermediate with NBS/NIS + DBU |
| (3 + 2) Annulation | Cyclopropenes, aminocyclopropanes, Ir photoredox catalyst | Blue LED irradiation, RT | Good yield, high diastereoselectivity | Enables all-carbon quaternary center formation |
| 1,3-Dipolar cycloaddition | Azomethine ylides, cyclopropenes | One-pot, mild conditions | Up to 83% yield, high diastereoselectivity | Useful for nitrogen-containing spirocycles |
| Gold-catalyzed oxidative cyclopropanation | Gold catalyst, N-allylynamides | Oxidative conditions, mild temperature | Moderate to good yields | Focused on 3-aza-bicyclo[3.1.0]hexan-2-one derivatives |
Research Results and Mechanistic Insights
The epoxidation of bicyclo[3.1.0]hexane derivatives proceeds via electrophilic attack on the double bond adjacent to the carboxylate group, with catalysts like VO(acac)2 enhancing selectivity towards the trans epoxide isomer.
The (3 + 2) annulation mechanism involves radical or photoredox activation of aminocyclopropanes, followed by cycloaddition with cyclopropenes to form the bicyclic scaffold with three contiguous stereocenters.
1,3-Dipolar cycloadditions are kinetically controlled, with DFT calculations supporting that the reactions proceed via HOMOcyclopropene–LUMOylide interactions, favoring inverse electron-demand cycloaddition pathways.
Gold-catalyzed oxidative cyclopropanation involves activation of alkyne and alkene moieties in N-allylynamides, forming bicyclic products through a cyclopropanation step facilitated by gold(I) complexes.
Chemical Reactions Analysis
Types of Reactions
Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic framework, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for the development of bioactive molecules with therapeutic properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which methyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate exerts its effects is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, potentially modulating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Bicyclo Ring Systems and Strain
- Target Compound : The bicyclo[3.1.0]hexane system imposes high angular strain due to the fused cyclopropane ring, enhancing reactivity in ring-opening reactions .
- Chloro Derivative (C₁₀H₁₃ClO₃) : The bicyclo[2.2.1]heptane system offers a different strain profile, balancing rigidity and reactivity for selective transformations .
Substituent Effects
- Methyl vs. Ethyl Ester : The methyl ester in the target compound may improve solubility in polar solvents compared to the ethyl analog, which has higher lipophilicity .
- Chloro and Nitrile Groups: The chloro substituent in C₁₀H₁₃ClO₃ increases electrophilicity, favoring nucleophilic attacks on the epoxide. The nitrile group in C₈H₉NO introduces polarity, enabling hydrogen bonding or further derivatization .
- Trifluoromethyl Group : The trifluoromethyl-substituted spiro-epoxide (C₂₄H₂₄F₃O₃) exhibits unique electronic effects, enhancing resistance to metabolic degradation in medicinal chemistry contexts .
Biological Activity
Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a complex organic compound notable for its unique structural characteristics, which include a spirocyclic framework and an oxirane (epoxide) group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 182.22 g/mol. The unique bicyclic structure contributes to its reactivity and potential interactions with biological systems.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate | C_{10}H_{16}O_3 | 182.22 g/mol | Contains an isopropyl group; potential for different reactivity due to sterics |
| Methyl 2'-methylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate | C_{10}H_{16}O_3 | 182.22 g/mol | Similar spirocyclic structure |
| Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl | C_{10}H_{16}O | 152.23 g/mol | Contains a heptane framework |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance, research on spiro-fused heterocyclic compounds has demonstrated significant cytotoxicity against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells.
- Cytotoxicity Assay : The MTS assay was employed to evaluate the antiproliferative activity of these compounds. Notably, some derivatives exhibited IC50 values ranging from to , indicating effective inhibition of cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Studies have shown that certain spiro compounds can induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis in cancer cells .
- Inhibition of Cell Motility : The ability to inhibit metastasis-associated motility has been observed in related compounds through scratch assays, indicating potential therapeutic applications in preventing cancer spread .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Cytotoxicity : A study investigating the cytotoxic effects of various spiro-fused compounds revealed that certain derivatives had selective toxicity towards cancer cells compared to normal peripheral blood mononuclear cells (PBMCs). The selectivity index was calculated based on the ratio of cytotoxicity towards PBMCs versus cancer cell lines .
- Mechanistic Insights : Flow cytometry analysis demonstrated that treatment with specific spiro compounds resulted in increased populations of cells in the SubG1 phase, indicative of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
